Cyclooct-1-ene-1-carbonitrile
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Overview
Description
Cyclooct-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H11N. It is a nitrile derivative of cyclooctene, characterized by the presence of a cyano group (-CN) attached to the first carbon of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-1-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction conditions typically include:
Bromination: Cyclooctene is treated with bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to form 1-bromocyclooctene.
Nucleophilic Substitution: The 1-bromocyclooctene is then reacted with sodium cyanide (NaCN) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooct-1-ene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form cyclooct-1-ene-1-amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxy substitution.
Major Products Formed
Oxidation: Cyclooct-1-ene-1-carboxylic acid.
Reduction: Cyclooct-1-ene-1-amine.
Substitution: Cyclooct-1-ene-1-methoxy.
Scientific Research Applications
Cyclooct-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The cyano group is an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclooctane-1-carbonitrile: A saturated analog that lacks the double bond, resulting in different reactivity patterns.
Uniqueness
Cyclooct-1-ene-1-carbonitrile is unique due to its eight-membered ring structure combined with a cyano group and a double bond. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cyclooctene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHSDOLEQNLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710017 |
Source
|
Record name | Cyclooct-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57559-34-9 |
Source
|
Record name | Cyclooct-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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